molecular formula C13H11IN2O3 B1362096 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide CAS No. 5330-73-4

1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide

Cat. No.: B1362096
CAS No.: 5330-73-4
M. Wt: 370.14 g/mol
InChI Key: ARAMQVNIFMNLOU-UHFFFAOYSA-M
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Description

1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide ( 5330-73-4) is a high-purity pyridinium salt with significant utility in chemical synthesis and antimicrobial research. This compound features a pyridinium moiety quaternized with a 4-nitro phenacyl group, making it a valuable building block for constructing complex heterocyclic systems, such as indolizine-based structures, which are of great interest in developing novel fluorescent dyes and materials . Researchers employ this and related nicotinamide-derived quaternary salts as key intermediates in nucleophilic substitution reactions, facilitated by the electron-withdrawing carbonyl group which enhances reactivity . Beyond its role in synthesis, this compound is part of a class of quaternized molecules screened for biological activity. Studies on structurally similar pyridinium salts have demonstrated potent in vitro antifungal properties against various plant pathogens, including Sclerotinia sclerotiorum and Fusarium species, highlighting its value in agricultural chemistry research . The product is offered with a guaranteed purity of ≥98% . It is essential to handle this material with care, as it is classified as a hazardous chemical. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and further manufacturing applications only and is strictly not approved for direct human use.

Properties

IUPAC Name

1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N2O3.HI/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18;/h1-9H,10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAMQVNIFMNLOU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377524
Record name 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-73-4
Record name NSC2516
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Procedure

  • Dissolve pyridine (or nicotinamide derivative) in absolute ethanol.
  • Add the 4-nitrophenyl-substituted α-haloketone (e.g., 4-nitrophenacyl bromide or iodide).
  • Reflux the mixture for 17–25 hours.
  • Upon cooling, the product crystallizes as yellowish needles.
  • Purify by washing with diethyl ether and recrystallization from methanol.

This method, while straightforward, suffers from long reaction times and moderate yields due to the relatively low electrophilicity of the haloketone and the nucleophilicity of the pyridine nitrogen.

Microwave-Assisted Synthesis

Recent advances have demonstrated that microwave irradiation significantly accelerates the quaternization reaction, improving yields and reducing reaction times drastically.

  • Advantages: Reaction time reduced from nearly a day to 10–20 minutes.
  • Solvents: Absolute ethanol is preferred over acetone for better yields.
  • Power and Temperature: Microwave power around 440 W with controlled temperature and stirring.
  • Yields: Up to 93% yield reported under optimized microwave conditions.

Experimental Highlights

  • Microwave reactor equipped with magnetic stirring and temperature control is used.
  • Reaction mixture of pyridine and 4-nitrophenyl α-haloketone in ethanol is irradiated at 440 W for 10 minutes.
  • The product is isolated by cooling and recrystallization.
  • Spectroscopic methods (IR, ^1H-NMR, ^13C-NMR, mass spectrometry) confirm structure.

Yield vs. Time Table (Example from analogous nicotinamide system)

Time (min) 2 4 6 8 10 12 14 16
Yield (%) 22 28 55 71 93 85 89 90

This table illustrates the rapid increase in yield with microwave irradiation time, peaking around 10 minutes.

Mechanistic Considerations and Reactivity

  • The quaternization involves nucleophilic attack of the pyridine nitrogen on the electrophilic carbon adjacent to the halogen in the α-haloketone.
  • The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the haloketone, facilitating the reaction.
  • The carbonyl group adjacent to the halogen stabilizes the carbocation intermediate, making the substitution easier.
  • Microwave irradiation enhances molecular collisions and energy transfer, accelerating the reaction kinetics.

Alternative Synthetic Routes and Related Research

  • Some studies report the use of phenacyl azides and pyridinium phenacyl salts in microwave-assisted three-component reactions to form related compounds, indicating the versatility of microwave methods in pyridinium salt synthesis.
  • Metal-free tandem reactions with substituted pyridines and bromoacetyl derivatives under mild conditions have also been explored, though these are more specialized and less directly related to the iodide salt preparation.
  • The use of bases like cesium carbonate in ethanol at room temperature has been investigated for cyclization reactions involving pyridinium salts, but these are more relevant to downstream transformations rather than the initial quaternization step.

Summary Table of Preparation Methods

Method Solvent Reaction Time Temperature/Power Yield (%) Notes
Conventional Quaternization Absolute ethanol 17–25 hours reflux Reflux (~78–80 °C) 70–78 Long reaction time, moderate yield
Microwave-Assisted Synthesis Absolute ethanol 10–20 minutes 440 W microwave irradiation Up to 93 Rapid, higher yield, energy efficient
Metal-Free Tandem Reactions Various (aqueous) Mild conditions Room temperature Variable For related pyridinium derivatives

Research Findings and Analytical Confirmation

  • The synthesized this compound is characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry, confirming the expected structure.
  • Elemental analysis supports the purity and composition.
  • Microwave methods yield cleaner products with fewer side reactions.
  • The compound’s potential biological activities have been studied in related pyridinium salts, but specific applications remain underexplored.

Chemical Reactions Analysis

1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide involves its interaction with molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological targets. The pyridinium ion can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Nitrophenyl Derivatives
  • Compound 4a (C₂₈H₂₄Br₂N₄O₆): A dimeric pyridinium dibromide with two 2-nitrophenyl groups. Its higher molecular weight (672.32 g/mol) and elevated melting point (>250°C, decomposition) reflect increased structural rigidity and intermolecular interactions compared to the monomeric target compound .
  • Compound 4 (): 4-(2-(4-Fluorobenzylidene)hydrazinecarbonyl)-1-(2-(4-nitrophenyl)-2-oxoethyl)-pyridin-1-ium bromide. This analogue incorporates a hydrazinecarbonyl substituent, reducing the melting point to 109–110°C due to enhanced solubility from polar functional groups .
Heteroaromatic and Bulky Substituents
  • 1-(2-(4-(tert-Butyl)phenyl)-2-oxoethyl)pyridin-1-ium iodide (): The bulky tert-butyl group enhances steric hindrance, affecting crystallization behavior and utility in synthesizing biphenylpyridine derivatives .

Counterion Effects

  • Iodide vs. Bromide : The target compound’s iodide counterion confers higher polarizability and solubility in polar aprotic solvents compared to bromide analogues (e.g., Compound 4 in ). This difference impacts applications in ionic liquids or electrochemical systems .
  • Dibromide Salts (e.g., Compound 4a): Dual bromide ions increase lattice energy, contributing to higher thermal stability (>250°C decomposition) but reduced solubility in organic solvents .

Spectral and Structural Analysis

  • IR Spectroscopy : The target compound’s nitro group exhibits characteristic asymmetric and symmetric stretching vibrations near 1,520 cm⁻¹ and 1,350 cm⁻¹ , consistent with nitrophenyl derivatives like Compound 4a .
  • ¹H-NMR : The pyridinium protons in the target compound resonate at δ ~8.5–9.0 ppm , similar to Compound 4a (δ 8.99 ppm for Hortho/N⁺), confirming the aromatic pyridinium environment .

Biological Activity

1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide, with the chemical formula C13H11IN2O3 and CAS Number 5330-73-4, is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC13H11IN2O3
Molecular Weight370.146 g/mol
CAS Number5330-73-4
IUPAC NameThis compound
SolubilitySoluble in polar solvents

Synthesis

The synthesis of this compound involves several steps, typically starting from pyridine derivatives and nitrophenyl compounds. The detailed synthetic route includes:

  • Formation of the Pyridinium Salt : Reaction of pyridine with an appropriate alkyl halide.
  • Nitration : Introduction of the nitro group onto the phenyl ring.
  • Quaternization : Final formation of the iodide salt.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including derivatives like this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can disrupt microbial cell membranes, leading to cell death.

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cells, showing IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation.

Case Studies

  • Study on Anticancer Activity : A study published in Molecules evaluated the anticancer potential of several pyridinium derivatives, including this compound. Results indicated a dose-dependent inhibition of cell proliferation in MCF-7 and A549 cell lines, with a notable increase in apoptotic markers .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent .

The biological activity of this compound is attributed to its ability to interact with cellular membranes and proteins:

  • Membrane Disruption : The cationic nature allows it to bind to negatively charged bacterial membranes, leading to disruption and leakage of cellular contents.
  • Induction of Apoptosis : In cancer cells, it triggers pathways associated with programmed cell death through oxidative stress mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide with high purity?

  • Methodology :

  • Quaternization : React pyridine derivatives with iodomethane in anhydrous solvents (e.g., acetonitrile) under reflux to form the pyridinium iodide core .
  • Ketone Functionalization : Introduce the 4-nitrophenyl-2-oxoethyl group via nucleophilic substitution or condensation reactions, using reagents like 4-nitroacetophenone derivatives in the presence of a base (e.g., K₂CO₃) .
  • Purification : Employ silica gel chromatography (ethyl acetate/methanol gradients) to isolate the product. Confirm purity via TLC and elemental analysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to minimize hydrolysis and photodegradation . Avoid exposure to moisture by storing with desiccants .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : Identify proton environments (e.g., pyridinium ring protons at δ 8.5–9.5 ppm, nitrophenyl protons at δ 7.5–8.3 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M]+ at m/z 356.05) and isotopic patterns consistent with iodine .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro (NO₂) bands at 1520–1350 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures).
  • Perform X-ray diffraction to determine bond lengths, angles, and intermolecular interactions (e.g., iodide ion pairing). Compare with computational models (DFT) to validate electronic properties .
  • Use software like Olex2 or SHELX for structure refinement .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine NMR (e.g., COSY, HSQC) with mass spectrometry to confirm fragment assignments. For example, unexpected peaks in NMR may indicate impurities, which can be identified via HRMS .
  • Elemental Analysis : Verify C, H, N, and I percentages to rule out stoichiometric errors .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction conditions .

Q. How can computational methods predict the reactivity of this compound in catalytic or optoelectronic applications?

  • DFT Calculations : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and charge-transfer potential .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .
  • TD-DFT : Model UV-Vis absorption spectra and compare with experimental data to evaluate optoelectronic applicability .

Q. What experimental designs optimize the compound’s yield in large-scale synthesis?

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. THF), temperature (25–80°C), and reaction time (12–48 hrs) to identify optimal conditions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance quaternization efficiency .
  • Workup Optimization : Use liquid-liquid extraction (chloroform/water) to improve recovery rates before chromatography .

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